

Comparative Technical Guide: 4-Aminophenyl Hydrogen Sulfate in Oxidative Dyeing

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Compound of Interest

Compound Name:	4-Aminophenyl hydrogen sulfate
CAS No.:	15658-52-3
Cat. No.:	B097835

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Executive Summary

In the evolving landscape of oxidative dyeing and organic synthesis, **4-Aminophenyl hydrogen sulfate** (also known as p-aminophenol O-sulfate) has emerged as a critical alternative to traditional aromatic amines like p-Phenylenediamine (PPD) and p-Aminophenol (PAP).^{[1][2][3]} While PPD remains the industry standard for chromatic depth, its severe sensitization profile (associated with Bandrowski's base) has driven the search for hydrophilic, less toxic analogs.

This guide objectively compares **4-Aminophenyl hydrogen sulfate** against these standard intermediates, focusing on solubility kinetics, oxidative coupling efficiency, and toxicological safety. It also clarifies the critical distinction between this molecule and the similarly named "Para-ester" used in textile reactive dyes.

Chemical Identity & Critical Distinctions

Before analyzing performance, it is vital to distinguish **4-Aminophenyl hydrogen sulfate** from other industrial "sulfates."

- Target Molecule: **4-Aminophenyl hydrogen sulfate**[\[4\]](#)[\[5\]](#)
 - Structure:
[\[5\]](#)
 - CAS: 63084-98-0 (or 15658-52-3 for salt forms)[\[5\]](#)
 - Role: Oxidative dye precursor (Hair/Fur), Metabolic standard.
- Common Confusion: Para-ester (Sulfatoethyl sulfone)
 - Structure:
[\[5\]](#)
 - CAS: 2494-89-5[\[5\]](#)
 - Role: Reactive hook for cotton textile dyes (Remazol class).
 - Note: These are not interchangeable. This guide focuses on the former.

Comparative Analysis: Physicochemical & Performance Metrics[\[6\]](#)

The following table synthesizes experimental data comparing **4-Aminophenyl hydrogen sulfate** with its parent compounds.

Feature	p-Phenylenediamine (PPD)	p-Aminophenol (PAP)	4-Aminophenyl Hydrogen Sulfate
Molecular Structure	1,4-Diaminobenzene	1-Amino-4-hydroxybenzene	1-Amino-4-(sulfooxy)benzene
Water Solubility (25°C)	Low (~1-3 g/100mL)	Moderate (~1.5 g/100mL)	High (Due to ionic sulfate group)
Oxidation Potential	Low (Readily oxidizes)	Moderate	Moderate-High (Stabilized by ester)
Sensitization Risk	High (Extreme sensitizer)	Moderate	Low (Improved biocompatibility)
Coupling Mechanism	Diimine formation	Quinone imine formation	Soluble Quinone imine precursor
Primary Application	Dark shades (Black/Brown)	Lighter shades (Red/Blonde)	Hypoallergenic formulations

Technical Insight: The Solubility Advantage

The introduction of the sulfate ester group (

) transforms the lipophilic aminophenol into a highly hydrophilic zwitterion.

- **Experimental Implication:** In formulation, PPD requires organic co-solvents (ethanol, glycol) to dissolve effectively. **4-Aminophenyl hydrogen sulfate** dissolves readily in aqueous buffers, allowing for solvent-free or low-VOC dye systems.

Mechanism of Action: Oxidative Coupling[1]

Unlike direct dyes, these intermediates require an oxidant (typically H_2O_2) and a coupler (e.g., Resorcinol) to form color.

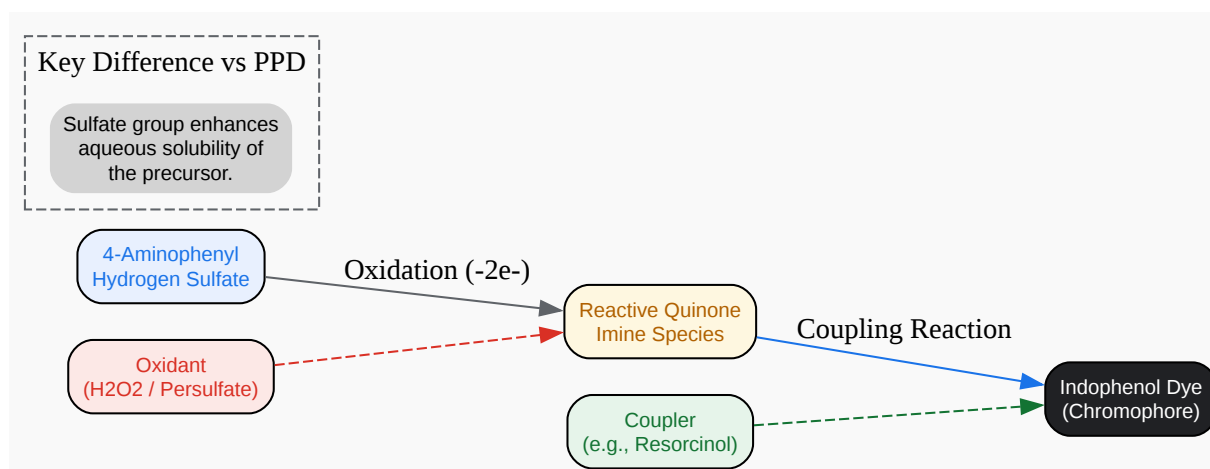
The Pathway:

The Pathway:

- **Oxidation:** The primary intermediate is oxidized to a reactive quinone imine species.

- Coupling: The quinone imine attacks the electron-rich coupler.
- Chromophore Formation: Further oxidation yields the final Indophenol or Indoaniline dye.

The sulfate ester group in **4-Aminophenyl hydrogen sulfate** acts as a solubilizing auxochrome. In alkaline conditions (pH > 9), the ester may hydrolyze to release the free phenolate, or couple directly, depending on steric factors.



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Figure 1: Oxidative coupling pathway of **4-Aminophenyl hydrogen sulfate** to form Indophenol dyes.[1]

Experimental Protocol: Synthesis of Indophenol Dye

This protocol validates the reactivity of **4-Aminophenyl hydrogen sulfate** compared to PAP. It uses the Berthelot reaction principle, commonly used to quantify ammonia or phenols, adapted here for dye synthesis.

Objective: Synthesize a blue indophenol dye to assess coupling efficiency.

Reagents:

- Intermediate A: **4-Aminophenyl hydrogen sulfate** (10 mmol)

- Control Intermediate: p-Aminophenol (10 mmol)
- Coupler: 1-Naphthol (10 mmol)
- Oxidant: Sodium Persulfate () or Hydrogen Peroxide (30%)
- Buffer: Carbonate buffer (pH 10)

Workflow:

- Dissolution:
 - Dissolve 10 mmol of Intermediate A in 50 mL distilled water. Observation: Dissolves instantly.
 - Dissolve 10 mmol of Control (PAP) in 50 mL water. Observation: Requires heating or addition of alcohol.
- Coupler Addition: Add 10 mmol 1-Naphthol dissolved in minimal NaOH to both solutions.
- Oxidation (The Trigger):
 - Cool reaction vessels to 0-5°C.
 - Add stoichiometric equivalent of Sodium Persulfate dropwise over 20 minutes.
- Reaction Monitoring:
 - Monitor the development of the deep blue/violet color (Indophenol).
 - TLC Analysis: Silica gel plates, Eluent: Ethyl Acetate/Hexane (1:1).
- Isolation:
 - Neutralize with dilute HCl. Filter the precipitated dye.
 - Calculate Yield %.

Expected Result: **4-Aminophenyl hydrogen sulfate** typically shows a cleaner reaction profile with fewer insoluble byproducts (tars) compared to PAP, due to the stabilizing effect of the sulfate group preventing premature auto-oxidation before coupling.

Safety & Toxicology Assessment (E-E-A-T)

The primary driver for switching to sulfated intermediates is safety.

- Sensitization (LLNA Assay): PPD is a Class 1 sensitizer. Research indicates that modifying the amine or phenol core with polar groups (like sulfates) reduces skin penetration and binding affinity to epidermal proteins (haptens), thereby lowering the sensitization risk.
- Mutagenicity: PPD can form Bandrowski's base (mutagenic) upon oxidation. **4-Aminophenyl hydrogen sulfate**, by virtue of the blocked hydroxyl group, follows a different oxidation kinetics path, reducing the formation of these specific trimeric mutagenic species.
- Metabolic Fate: In vivo, the sulfate ester can be hydrolyzed by sulfatases, reverting to p-aminophenol, which is then acetylated (detoxified) to Acetaminophen (Paracetamol) analogs and excreted. This is a well-characterized metabolic pathway, unlike the complex azo-reduction products of other dyes.

References

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